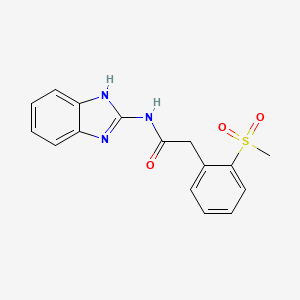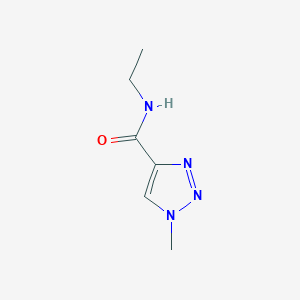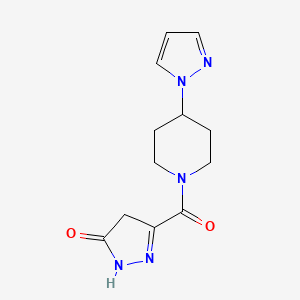
N-(1,3-benzoxazol-2-ylmethyl)-2-cyanoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzoxazol-2-ylmethyl)-2-cyanoacetamide, also known as BCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCA belongs to the family of benzoxazole derivatives and has been studied for its unique properties that make it a promising candidate for use in biological and chemical systems.
作用機序
The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-cyanoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in biological systems. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in cell signaling and regulation. This compound has also been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a range of effects on various biological systems. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-benzoxazol-2-ylmethyl)-2-cyanoacetamide in lab experiments is its unique properties, such as its fluorescent properties and its ability to inhibit specific enzymes and signaling pathways. However, this compound can be challenging to synthesize and purify, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(1,3-benzoxazol-2-ylmethyl)-2-cyanoacetamide, including:
1. Further investigation of the mechanism of action of this compound in biological systems.
2. Development of new synthesis methods for this compound that are more efficient and cost-effective.
3. Investigation of the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
4. Development of new applications for this compound in materials science, such as the synthesis of new functional materials.
5. Investigation of the potential use of this compound as a biosensor for the detection of other biomolecules.
In conclusion, this compound is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and to develop new applications for this compound.
合成法
The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-2-cyanoacetamide involves a multistep process that requires the use of various reagents and catalysts. One of the most common methods for synthesizing this compound involves the reaction between 2-cyanoacetamide and 2-aminobenzoxazole in the presence of a suitable catalyst. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
N-(1,3-benzoxazol-2-ylmethyl)-2-cyanoacetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its potential use as a biosensor for the detection of enzymes and other biomolecules.
In materials science, this compound has been investigated for its potential use as a building block for the synthesis of functional materials such as polymers and nanoparticles. This compound has also been studied for its potential use as a catalyst in various chemical reactions.
特性
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-6-5-10(15)13-7-11-14-8-3-1-2-4-9(8)16-11/h1-4H,5,7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTQSZHINSUSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CNC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)

![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)


![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
![N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638778.png)
